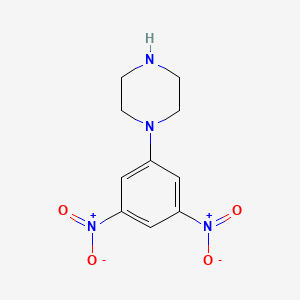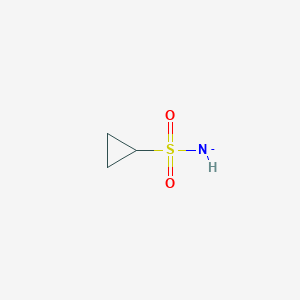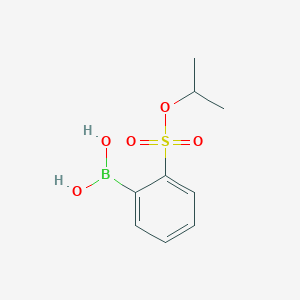
N-(Aminocarbonyl)-4-bromobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Aminocarbonyl)-4-bromobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an aminocarbonyl group attached to a 4-bromobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminocarbonyl)-4-bromobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with urea. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Aminocarbonyl)-4-bromobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aminocarbonyl group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form sulfinamides or thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkylamines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyano, or alkylamino derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of sulfinamides or thiols.
Scientific Research Applications
N-(Aminocarbonyl)-4-bromobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Aminocarbonyl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or disrupt the pH balance in cancer cells, leading to cell death .
Comparison with Similar Compounds
N-(Aminocarbonyl)-4-bromobenzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:
N-(Aminocarbonyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and biological activity.
N-(Aminocarbonyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of bromine, leading to different chemical properties and applications.
N-(Aminocarbonyl)-4-nitrobenzenesulfonamide:
The uniqueness of this compound lies in its specific reactivity due to the bromine atom, which can be exploited in various substitution reactions to create a diverse array of derivatives .
Properties
CAS No. |
35207-09-1 |
|---|---|
Molecular Formula |
C7H7BrN2O3S |
Molecular Weight |
279.11 g/mol |
IUPAC Name |
(4-bromophenyl)sulfonylurea |
InChI |
InChI=1S/C7H7BrN2O3S/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h1-4H,(H3,9,10,11) |
InChI Key |
CFFMQAKDWHNICI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)

![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)


